molecular formula C32H19N B12508642 Di(pyren-1-yl)amine

Di(pyren-1-yl)amine

Cat. No.: B12508642
M. Wt: 417.5 g/mol
InChI Key: JFPDPTDQPIMRIH-UHFFFAOYSA-N
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Description

Di(pyren-1-yl)amine is an organic compound that features two pyrene units attached to an amine group. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. The incorporation of pyrene units into molecules like this compound enhances their ability to participate in non-covalent interactions, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(pyren-1-yl)amine typically involves the reaction of pyrene with amine derivatives under specific conditions. One common method is the electrophilic aromatic substitution reaction, where pyrene is treated with an amine in the presence of a catalyst. This reaction can be carried out under mild conditions, often requiring only a few hours to complete .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and obtain a high-quality compound .

Chemical Reactions Analysis

Types of Reactions

Di(pyren-1-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amine compounds, and various substituted pyrene derivatives. These products retain the photophysical properties of the parent compound, making them useful in various applications .

Scientific Research Applications

Di(pyren-1-yl)amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Di(pyren-1-yl)amine involves its ability to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions enable the compound to bind to specific molecular targets, influencing various biochemical pathways. The photophysical properties of the pyrene units also play a crucial role in its applications as a fluorescent probe and in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di(pyren-1-yl)amine is unique due to the presence of pyrene units, which impart distinct photophysical and electronic properties. These properties make it particularly valuable in applications requiring strong fluorescence and electronic conductivity, such as in OLEDs and molecular recognition studies .

Properties

Molecular Formula

C32H19N

Molecular Weight

417.5 g/mol

IUPAC Name

N-pyren-1-ylpyren-1-amine

InChI

InChI=1S/C32H19N/c1-3-19-7-9-23-13-17-27(25-15-11-21(5-1)29(19)31(23)25)33-28-18-14-24-10-8-20-4-2-6-22-12-16-26(28)32(24)30(20)22/h1-18,33H

InChI Key

JFPDPTDQPIMRIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5

Origin of Product

United States

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